
5-Chloro-2-iodo-4-methylpyrimidine
概要
説明
5-Chloro-2-iodo-4-methylpyrimidine: is an organic compound with the molecular formula C5H4ClIN2 and a molecular weight of 254.45 g/mol It is a pyrimidine derivative characterized by the presence of chlorine, iodine, and a methyl group attached to the pyrimidine ring
科学的研究の応用
Chemistry: In chemistry, 5-Chloro-2-iodo-4-methylpyrimidine is used as a building block for the synthesis of more complex molecules. Its halogen atoms make it a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities. Derivatives of pyrimidine are known to exhibit antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development research.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes.
作用機序
Target of Action
5-Chloro-2-iodo-4-methylpyrimidine is a chemical compound that is often used in the field of organic synthesis . The primary targets of this compound are typically other organic molecules, where it acts as a building block in the formation of more complex structures .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This is a type of chemical reaction where a carbon-carbon bond is formed between two different organic groups . The compound, being an organoboron reagent, is involved in the transmetalation step of the reaction, where it is transferred from boron to palladium .
Biochemical Pathways
This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction . The specific molecular and cellular effects would depend on the nature of the resulting compound .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a catalyst . In the case of the Suzuki–Miyaura reaction, a palladium catalyst is typically used .
Safety and Hazards
将来の方向性
While specific future directions for 5-Chloro-2-iodo-4-methylpyrimidine are not mentioned in the search results, it’s worth noting that pyrimidine derivatives have been used in the development of protein kinase inhibitors . This suggests potential future research directions in the field of medicinal chemistry.
生化学分析
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and depends on the specific context of the reaction.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-4-methylpyrimidine typically involves the halogenation of 4-methylpyrimidine. One common method includes the chlorination of 4-methylpyrimidine followed by iodination. The reaction conditions often require the use of halogenating agents such as chlorine gas and iodine, along with appropriate solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions: 5-Chloro-2-iodo-4-methylpyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
類似化合物との比較
- 5-Chloro-2-iodopyrimidine
- 4-Methyl-2-iodopyrimidine
- 5-Bromo-2-iodo-4-methylpyrimidine
Comparison: Compared to similar compounds, 5-Chloro-2-iodo-4-methylpyrimidine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring This dual halogenation provides distinct reactivity patterns, making it a valuable intermediate in synthetic chemistry
特性
IUPAC Name |
5-chloro-2-iodo-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHXISNWDIQRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857677 | |
| Record name | 5-Chloro-2-iodo-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260810-52-3 | |
| Record name | 5-Chloro-2-iodo-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B3094719.png)
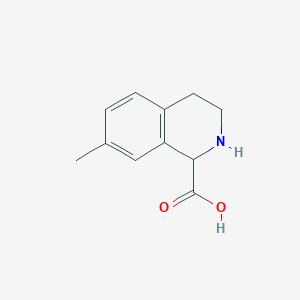

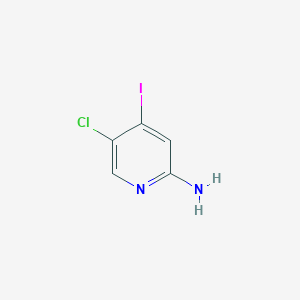


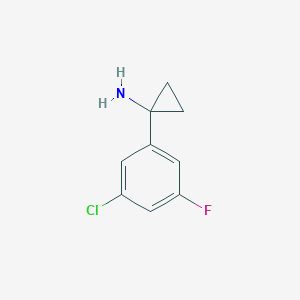



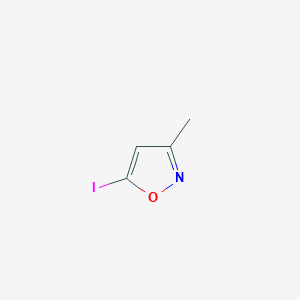
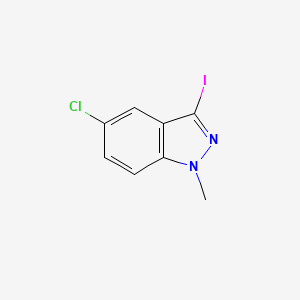

![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094821.png)
